3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine
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Overview
Description
3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine is a heterocyclic compound that incorporates a pyridine ring, a bromofuran moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the bromofuran and pyridine moieties. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The bromofuran moiety can be introduced via a bromination reaction, and the pyridine ring can be attached through a coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form a furanone derivative.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions
Major Products
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-{5-Nitrofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine
- 3-(5-{5-Chlorofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine
- 3-(5-{5-Methylfuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine
Uniqueness
3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine is unique due to the presence of the bromine atom, which can be used as a handle for further functionalization. This allows for the synthesis of a wide variety of derivatives with potentially useful properties .
Properties
Molecular Formula |
C11H6BrN3O2 |
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Molecular Weight |
292.09 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-5-pyridin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H6BrN3O2/c12-9-4-3-8(16-9)11-15-14-10(17-11)7-2-1-5-13-6-7/h1-6H |
InChI Key |
QKKPQJPBWLDVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(O3)Br |
Origin of Product |
United States |
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